![molecular formula C7H3F3N2 B1592600 3-(Trifluoromethyl)picolinonitrile CAS No. 406933-21-9](/img/structure/B1592600.png)
3-(Trifluoromethyl)picolinonitrile
Overview
Description
“3-(Trifluoromethyl)picolinonitrile” is a chemical compound with the CAS Number: 406933-21-9 . It has a molecular weight of 172.11 and its IUPAC name is 3-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)picolinonitrile” is 1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H
. This indicates that the molecule consists of 7 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
“3-(Trifluoromethyl)picolinonitrile” is a solid or liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 240.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol . The flash point is 99.2±25.9 °C . The index of refraction is 1.457 .
Scientific Research Applications
Agrochemical Applications
3-(Trifluoromethyl)picolinonitrile and its derivatives are widely used in the agrochemical industry, particularly for crop protection. They serve as key intermediates in the synthesis of various pesticides and herbicides, helping to safeguard crops from pests and diseases .
Pharmaceutical Applications
In the pharmaceutical industry, trifluoromethylpyridines are utilized in the development of new drugs. They are often incorporated into molecules to improve their metabolic stability and bioavailability .
Chemical Synthesis
These compounds play a crucial role in organic chemistry, especially in C–F bond activation processes. They are used as synthons for constructing fluorinated pharmacons and other valuable synthetic targets .
Safety and Hazards
The safety information for “3-(Trifluoromethyl)picolinonitrile” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFTHKSTLWCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624735 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)picolinonitrile | |
CAS RN |
406933-21-9 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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